Cas no 5471-35-2 (Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)-)

Technical Introduction: Ethanone, 2-bromo-1-(4-methoxy-1-naphthalenyl)- is a brominated aromatic ketone derivative featuring a methoxy-substituted naphthalene core. This compound is of interest in synthetic organic chemistry due to its reactive α-bromo ketone functionality, which facilitates nucleophilic substitution and coupling reactions. The presence of the methoxy group enhances solubility in polar organic solvents, while the naphthalene framework contributes to its stability and potential utility in photochemical applications. Its structural features make it a versatile intermediate for the synthesis of complex heterocycles, pharmaceuticals, and functional materials. Careful handling is advised due to its potential sensitivity to light and moisture.
Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)- structure
5471-35-2 structure
Product Name:Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)-
CAS No:5471-35-2
MF:C13H11BrO2
MW:279.129243135452
CID:384505
PubChem ID:230783
Update Time:2025-06-07

Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)-
    • 2-bromo-1-(4-methoxynaphthalen-1-yl)ethanone
    • Methoxynaphthalen-1-yl,8
    • NSC 26064
    • SY046250
    • 5471-35-2
    • SCHEMBL4519297
    • NSC26064
    • BDBM21620
    • MFCD07787054
    • 2-bromo-1-(4-methoxynaphthalen-1-yl)ethan-1-one
    • Methoxynaphthalen-1-yl, 8
    • NSC-26064
    • 2-Bromo-1-(4-methoxy-1-naphthyl)ethanone
    • CHEMBL260489
    • DTXSID30282478
    • Inchi: 1S/C13H11BrO2/c1-16-13-7-6-10(12(15)8-14)9-4-2-3-5-11(9)13/h2-7H,8H2,1H3
    • InChI Key: NHSCJKKYQSHRIB-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=C2C=CC=CC2=1)OC)=O

Computed Properties

  • Exact Mass: 277.99400
  • Monoisotopic Mass: 277.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 3.42600

Ethanone,2-bromo-1-(4-methoxy-1-naphthalenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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